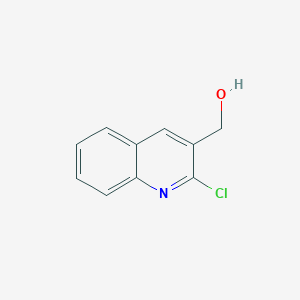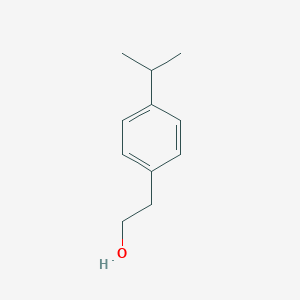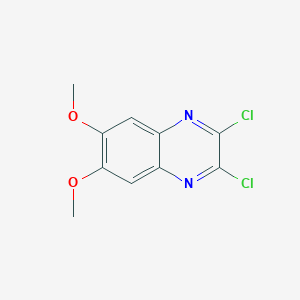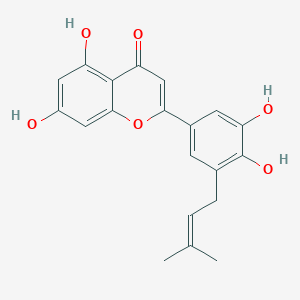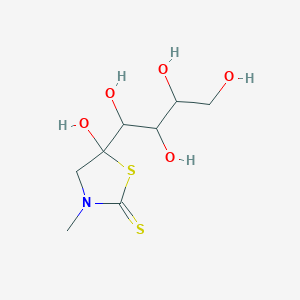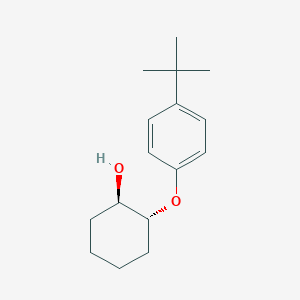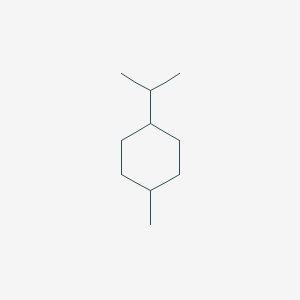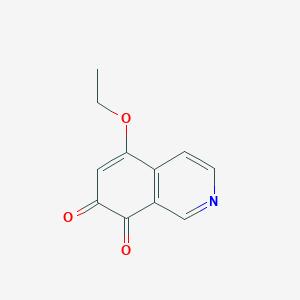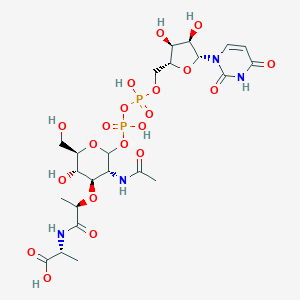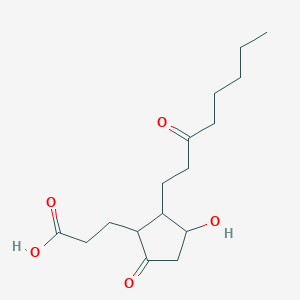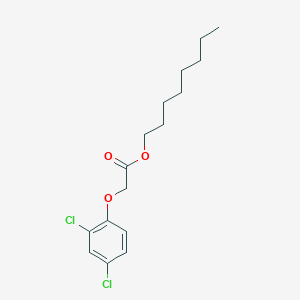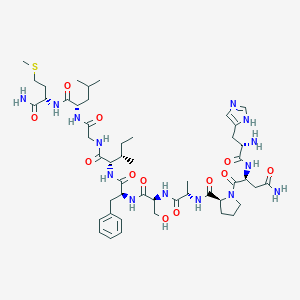
Ranatachykinin C
Vue d'ensemble
Description
Ranatachykinin C (RanC) is a peptide that belongs to the tachykinin family. It is a potent neuropeptide that plays an important role in various physiological and pathological processes in the human body. RanC has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function.
Mécanisme D'action
Ranatachykinin C exerts its biological effects by binding to specific receptors on the surface of target cells. The primary receptor for Ranatachykinin C is the neurokinin-1 receptor (NK1R). Binding of Ranatachykinin C to NK1R activates a signaling pathway that leads to the release of various neurotransmitters and cytokines, resulting in the modulation of pain, inflammation, and cardiovascular function.
Effets Biochimiques Et Physiologiques
Ranatachykinin C has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of pain and inflammation by modulating the release of various neurotransmitters and cytokines. Ranatachykinin C has also been shown to regulate cardiovascular function by modulating the release of vasoactive peptides and regulating blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
Ranatachykinin C has several advantages for use in lab experiments. It is a potent neuropeptide that can be easily synthesized using SPPS or recombinant DNA technology. Ranatachykinin C is also stable and can be stored for long periods of time. However, Ranatachykinin C has some limitations for use in lab experiments. It is a relatively expensive peptide, and its effects can be difficult to study in vivo due to its rapid degradation.
Orientations Futures
Research on Ranatachykinin C is ongoing, and there are several future directions for this field of study. One potential direction is the development of novel therapeutic agents that target the Ranatachykinin C/NK1R signaling pathway for the treatment of various diseases. Another direction is the study of the role of Ranatachykinin C in the regulation of other physiological processes, such as immune function and metabolism. Additionally, the development of new methods for the synthesis and delivery of Ranatachykinin C may lead to improved therapeutic efficacy and reduced costs.
Applications De Recherche Scientifique
Ranatachykinin C has been extensively studied for its role in various physiological and pathological processes. It has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function. Ranatachykinin C has also been implicated in the pathogenesis of various diseases, including asthma, arthritis, and cancer. Research on Ranatachykinin C has led to the development of novel therapeutic agents for the treatment of these diseases.
Propriétés
Numéro CAS |
135690-49-2 |
|---|---|
Nom du produit |
Ranatachykinin C |
Formule moléculaire |
C49H76N14O12S |
Poids moléculaire |
1085.3 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
Clé InChI |
LVFJZDFXJABCGT-ZEQGLLOKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
Séquence |
HNPASFIGLM |
Synonymes |
His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2 ranatachykinin C RTK C RTK-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



